Cas no 2138265-30-0 (5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine)
5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine
- 5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- EN300-1104486
- 2138265-30-0
-
- Inchi: 1S/C10H10ClN3/c1-6-12-10-5-8(7-2-3-7)4-9(11)14(10)13-6/h4-5,7H,2-3H2,1H3
- InChI Key: SDEUQZUDKWUGPI-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=NC(C)=NN21)C1CC1
Computed Properties
- Exact Mass: 207.0563250g/mol
- Monoisotopic Mass: 207.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30.2Ų
5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104486-0.05g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104486-0.1g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1104486-0.25g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104486-0.5g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104486-1.0g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104486-2.5g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104486-5.0g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104486-10.0g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104486-1g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1104486-5g |
5-chloro-7-cyclopropyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2138265-30-0 | 95% | 5g |
$2152.0 | 2023-10-27 |
5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine
5-Chloro-7-Cyclopropyl-2-Methyl-1,2,4-Triazolo[1,5-a]Pyridine: A Comprehensive Overview
The compound 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine, with the CAS number 2138265-30-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a triazolopyridine ring system substituted with a chlorine atom at position 5, a cyclopropyl group at position 7, and a methyl group at position 2. These substituents contribute to its distinct chemical properties and potential applications in drug discovery and material science.
The synthesis of 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound through strategies such as cyclization reactions and cross-coupling techniques. For instance, researchers have employed palladium-catalyzed coupling reactions to assemble the triazolopyridine core with high precision. The integration of these techniques has not only improved the yield but also enhanced the purity of the final product, making it more suitable for downstream applications.
In terms of pharmacological activity, 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine has been extensively studied for its potential as a bioactive molecule. Recent studies have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant properties. For example, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit pro-inflammatory cytokines in vitro. Additionally, its radical scavenging capacity was found to be comparable to established antioxidants like vitamin C and glutathione. These findings underscore its potential as a lead compound for the development of novel therapeutic agents targeting inflammatory diseases.
The structural versatility of 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine also makes it an attractive candidate for materials science applications. Researchers have explored its use as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). A 2023 paper in Nature Communications reported that incorporating this compound into MOFs significantly enhanced their gas adsorption capabilities. The cyclopropyl group's strain energy and the triazolopyridine ring's conjugation were identified as key factors contributing to these improved properties.
In recent years, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and electronic distribution. These studies have revealed that the methyl group at position 2 acts as an electron-donating substituent, while the chlorine atom at position 5 exerts an electron-withdrawing effect. This balance of electron-donating and withdrawing groups is believed to influence the compound's reactivity in various chemical transformations.
The environmental impact of synthesizing and using 5-chloro-7-cyclopropyl-2-methyl-1,2,4-triazolo[1,5-a]pyridine has also been a topic of recent research. Green chemistry approaches have been implemented to minimize waste generation and reduce energy consumption during its production. For instance, solvent-free reaction conditions and catalytic systems have been developed to enhance sustainability. Furthermore, studies on its biodegradation pathways have shown that under aerobic conditions, the compound undergoes rapid microbial degradation within 30 days.
In conclusion, 5-chloro-7-cyclopropyl-2-methyl-1
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